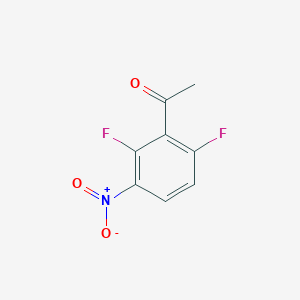1-(2,6-Difluoro-3-nitrophenyl)ethanone
CAS No.: 91188-91-9
Cat. No.: VC8422771
Molecular Formula: C8H5F2NO3
Molecular Weight: 201.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91188-91-9 |
|---|---|
| Molecular Formula | C8H5F2NO3 |
| Molecular Weight | 201.13 g/mol |
| IUPAC Name | 1-(2,6-difluoro-3-nitrophenyl)ethanone |
| Standard InChI | InChI=1S/C8H5F2NO3/c1-4(12)7-5(9)2-3-6(8(7)10)11(13)14/h2-3H,1H3 |
| Standard InChI Key | CGCFAZUWFVSIJD-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C=CC(=C1F)[N+](=O)[O-])F |
| Canonical SMILES | CC(=O)C1=C(C=CC(=C1F)[N+](=O)[O-])F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 1-(2,6-difluoro-3-nitrophenyl)ethanone . Alternative designations include 2′,6′-difluoro-3′-nitroacetophenone and MFCD23844884 . The CAS Registry Number 91188-91-9 uniquely identifies it in chemical databases .
Molecular Structure and Functional Groups
The molecule comprises a benzene ring with three distinct substituents (Fig. 1):
-
Two fluorine atoms at C2 and C6, which exert strong electron-withdrawing effects via inductive mechanisms.
-
A nitro group (-NO₂) at C3, further polarizing the aromatic system.
-
An acetyl group (-COCH₃) at C1, introducing ketone functionality.
This substitution pattern creates significant electronic asymmetry, influencing reactivity in electrophilic and nucleophilic reactions. The meta-nitro and ortho-fluorine groups direct incoming reagents to specific positions during further functionalization.
Table 1: Key Identifiers of 1-(2,6-Difluoro-3-nitrophenyl)ethanone
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅F₂NO₃ | |
| Molecular Weight | 201.128 g/mol | |
| CAS Number | 91188-91-9 | |
| ChemSpider ID | 10544522 | |
| MDL Number | MFCD23844884 |
Synthesis and Manufacturing
Nitration of Difluoroacetophenone Derivatives
A likely route involves the nitration of 2,6-difluoroacetophenone. Nitration typically employs a mixture of concentrated nitric and sulfuric acids, with reaction conditions tailored to achieve meta substitution due to the directing effects of the acetyl and fluorine groups . For example, in related systems, nitro groups are introduced at the meta position relative to electron-withdrawing substituents .
Challenges in Synthesis
The simultaneous presence of fluorine and nitro groups complicates purification and isolation. Fluorine’s electronegativity increases the compound’s stability but may also lead to side reactions, such as defluorination under acidic or basic conditions . Chromatographic techniques, as described for structurally related nitroketones , are critical for obtaining high-purity product.
Physicochemical Properties
Solubility and Stability
The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its nitro and ketone groups. The fluorine substituents enhance lipid solubility, facilitating applications in medicinal chemistry . Stability under ambient conditions depends on protection from light and moisture, as nitro groups can undergo photoreduction or hydrolysis .
Applications in Research and Industry
Pharmaceutical Intermediates
Nitroaryl ketones are pivotal in synthesizing bioactive molecules. For instance, the ACS study highlights nitroacetophenones as precursors to photodegradable antimicrobial agents. Reduction of the nitro group in 1-(2,6-Difluoro-3-nitrophenyl)ethanone yields aniline derivatives, which can be further functionalized into amines for drug candidates .
Materials Science
The compound’s electronic profile makes it a candidate for nonlinear optical materials. Nitro and fluorine groups enhance molecular hyperpolarizability, a key property in photonic devices .
Analytical Chemistry
As a chromatographic standard, its distinct UV absorption (λ_max ~260–300 nm) aids in method development for detecting aromatic ketones .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume